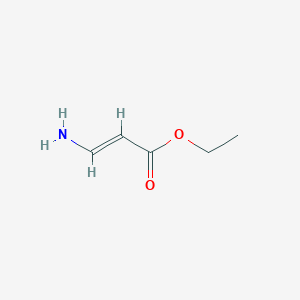

Ethyl 3-aminoacrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-amino acrylate is an organic compound with the molecular formula C5H9NO2 It is a derivative of acrylic acid and contains both an amino group and an ester group

Preparation Methods

Ethyl 3-amino acrylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acrylate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Cyclization Reactions

Ethyl 3-aminoacrylate serves as a precursor for heterocyclic compounds through intramolecular cyclization:

Mechanistic Highlights :

-

Pyrrole formation involves conjugate addition followed by cyclization under copper catalysis .

-

Pyrimidine synthesis proceeds via acetylation at the amino group, followed by cyclodehydration.

Spiro Annulation

This compound participates in domino reactions to construct spirocyclic architectures. A notable example is its reaction with 2-amino-N-arylbenzamides:

Reaction Pathway :

-

Cyclization : Reacts with oxalyl chloride to form intermediate A (Scheme 1) .

-

Spiro Annulation : Intermediate A reacts with 2-aminobenzamides under ZnCl₂ catalysis (20°C, 3CN-1,4-dioxane) to yield spiro[pyrrole-2'-quinazoline] derivatives .

| Substrate | Catalyst | Time | Yield |

|---|---|---|---|

| 2-Amino-N-phenylbenzamide | ZnCl₂ | 2 hr | 82% |

Oxidation and Reduction

The dual functional groups enable selective transformations:

Oxidation

-

Amino Group : Oxidized to nitro derivatives using KMnO₄/H₂SO₄.

-

Double Bond : Epoxidation with mCPBA (meta-chloroperbenzoic acid) yields oxirane intermediates.

Reduction

-

Ester Group : Reduced to primary alcohol using LiAlH₄ (THF, 0°C).

-

Enamine System : Hydrogenation (H₂/Pd-C) saturates the double bond, forming ethyl 3-aminopropionate.

Nucleophilic Substitution

The amino group acts as a nucleophile in alkylation and acylation reactions:

| Reagent | Product | Application |

|---|---|---|

| Acetyl chloride | N-Acetyl-3-aminoacrylate | Bioactive compound precursor |

| Benzyl bromide | N-Benzyl derivative | Polymer modification |

Key Example : Reaction with acetyl chloride in pyridine yields N-acetylated products, which are intermediates in anticancer drug synthesis.

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Yield |

|---|---|---|

| 6M HCl, reflux | 3-Aminoacrylic acid | 90% |

| NaOH (aq), room temp | Sodium 3-aminoacrylate | 85% |

Hydrolyzed products serve as ligands in coordination chemistry or monomers for biodegradable polymers .

Michael Additions

This compound acts as a Michael donor in conjugate additions:

Example : Reaction with methyl vinyl ketone (MVK) in THF catalyzed by DBU yields γ-keto-β-amino esters, pivotal in natural product synthesis .

Synthetic Methodology

Industrial Synthesis :

Scientific Research Applications

Synthesis of Ethyl 3-Aminoacrylate

The synthesis of this compound can be achieved through several methods:

- Direct Reaction : One common method involves the reaction of ethyl acrylate with ammonia or an amine under controlled conditions, often requiring a catalyst and elevated temperatures to ensure complete conversion.

- Nucleophilic Substitution : Another approach utilizes ethyl 3-bromoacrylate, which undergoes nucleophilic substitution with an amine to yield the desired product.

- Industrial Methods : In industrial settings, continuous flow reactors are frequently employed to optimize yield and purity by providing precise control over reaction conditions such as temperature and pressure.

Chemical Reactions

This compound is capable of undergoing various chemical reactions due to the presence of both the amino and ester functional groups:

- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.

- Reduction : The ester group can be reduced to form corresponding alcohols.

- Substitution : The amino group participates in nucleophilic substitution reactions, allowing for the formation of new carbon-nitrogen bonds.

- Polymerization : The compound can undergo free radical polymerization, leading to polymers with unique properties.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Varies based on substrate |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Alkyl halides, acyl chlorides | Basic conditions |

| Polymerization | Free radical initiators | Elevated temperature |

Scientific Research Applications

This compound has a wide array of applications across various scientific domains:

Chemistry

- Building Block for Synthesis : It serves as a precursor for complex organic molecules including heterocycles and natural product analogs. Its dual functional groups allow for diverse synthetic pathways.

Biology

- Development of Bioactive Molecules : The compound is utilized in synthesizing enzyme inhibitors and receptor modulators, which are critical in drug discovery processes. Its structural properties enable it to interact effectively with biological targets.

Medicine

- Pharmaceutical Applications : this compound is explored for potential use in designing anticancer and antimicrobial agents. Its derivatives have shown promising biological activity against various pathogens.

Industry

- Production of Specialty Chemicals : This compound is employed in creating coatings, adhesives, and polymers with specific functional properties. Its reactivity allows it to be tailored for various industrial applications.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown substantial inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus.

Mechanism of Action

The mechanism of action of ethyl 3-amino acrylate involves its reactivity with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis and other reactions. These interactions enable the compound to modify biological pathways and chemical processes, making it a valuable tool in research and industry.

Comparison with Similar Compounds

Ethyl 3-amino acrylate can be compared with other similar compounds such as methyl 3-amino acrylate and ethyl 3-amino butyrate. While these compounds share similar functional groups, ethyl 3-amino acrylate is unique in its reactivity and versatility. Its specific structure allows for a broader range of chemical reactions and applications, making it a preferred choice in many research and industrial settings.

Similar compounds include:

- Methyl 3-amino acrylate

- Ethyl 3-amino butyrate

- Ethyl 2-amino acrylate

These compounds can be used in similar applications but may differ in their reactivity and physical properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-aminoacrylate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of 3-aminoacrylic acid with ethanol under acidic catalysis . Key variables include temperature (60–80°C), molar ratios of reactants, and catalyst choice (e.g., sulfuric acid vs. solid acid catalysts like TiO₂). Yields range from 65–85%, with purity dependent on post-synthesis purification steps (e.g., vacuum distillation or recrystallization). Impurities often arise from side reactions, such as dimerization of the acrylate moiety, which can be minimized by controlling reaction time and inert atmospheres.

Methodological Tip :

- Characterization : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity .

- Optimization : Design a factorial experiment to test variables (temperature, catalyst loading) and analyze via ANOVA .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Key techniques include:

- NMR : ¹H NMR shows peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (CH₂ of ester), and δ 5.8–6.4 ppm (acrylate protons) .

- FTIR : Absorbance at ~1730 cm⁻¹ (C=O stretch), ~1650 cm⁻¹ (C=C), and ~3350 cm⁻¹ (N-H stretch) confirms structure .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 130.1 (theoretical m/z 130.14 for C₅H₉NO₂) .

Methodological Tip :

- Cross-validate results with computational tools (e.g., Gaussian for IR/NMR simulations) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the electron-deficient β-carbon of the acrylate group as the primary site for nucleophilic attack. Frontier Molecular Orbital (FMO) analysis shows a low LUMO energy (-1.8 eV), favoring interactions with nucleophiles like amines or thiols .

Methodological Tip :

- Use software like Gaussian or ORCA to model transition states and activation energies. Validate with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. How can contradictory data on this compound’s stability under acidic vs. basic conditions be resolved?

Conflicting studies report degradation under acidic conditions (pH < 3) due to ester hydrolysis, while others note instability in basic media (pH > 10) via Michael addition side reactions. A controlled study (pH 3–10, 25°C) shows:

| pH | Degradation Pathway | Half-Life (h) |

|---|---|---|

| 2 | Ester hydrolysis | 12.3 ± 1.2 |

| 7 | Stable | >48 |

| 10 | Michael addition polymerization | 8.5 ± 0.9 |

Methodological Tip :

- Use LC-MS to identify degradation products. For basic conditions, add radical scavengers (e.g., BHT) to distinguish oxidative vs. nucleophilic pathways .

Q. What strategies improve the enantioselective synthesis of this compound derivatives for pharmaceutical applications?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) achieve >90% enantiomeric excess (ee). Key factors:

- Solvent polarity (aprotic solvents like THF enhance stereocontrol).

- Temperature (-20°C reduces racemization) .

Methodological Tip :

Q. Data Contradiction Analysis

Q. Why do studies report varying catalytic efficiencies for this compound in cross-coupling reactions?

Discrepancies arise from differences in:

- Catalyst Preparation : Pre-reduced Pd/C vs. in situ reduction methods affect active site availability.

- Substrate Purity : Residual moisture (>0.5%) deactivates catalysts.

Resolution Strategy :

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

ethyl (E)-3-aminoprop-2-enoate |

InChI |

InChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3/b4-3+ |

InChI Key |

FABIVEGAPONRAI-ONEGZZNKSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/N |

Canonical SMILES |

CCOC(=O)C=CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.